molecular formula C9H15N3O B8531068 1-[4-(Dimethylamino)-2-butynyl]-2-imidazolidinone

1-[4-(Dimethylamino)-2-butynyl]-2-imidazolidinone

Cat. No. B8531068
M. Wt: 181.23 g/mol
InChI Key: ZIQJEFUPGSFPIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05157124

Procedure details

This product was prepared according to Example 1, Part B, by substituting 1-(2-propynyl)-2-imidazolidinone for 1-methyl-3-(2-propynyl)-2-imidazolidinone and dimethylamine for pyrrolidine; m.p. 83°-87° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[N:2]1[CH2:6][CH2:5][N:4]([CH2:7][C:8]#[CH:9])[C:3]1=[O:10].[CH3:11][NH:12][CH3:13].N1CCC[CH2:15]1>>[CH3:11][N:12]([CH3:15])[CH2:13][C:9]#[C:8][CH2:7][N:4]1[CH2:5][CH2:6][NH:2][C:3]1=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(N(CC1)CC#C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This product was prepared

Outcomes

Product
Name
Type
Smiles
CN(CC#CCN1C(NCC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.